molecular formula C19H23N3O3S2 B13366526 N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide

Cat. No.: B13366526
M. Wt: 405.5 g/mol
InChI Key: JWJXPBYJUMYVTC-UHFFFAOYSA-N
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Description

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is a complex organic compound with potential applications in various scientific fields. This compound features a nicotinamide core substituted with a methylthio group and a piperidinylsulfonyl group, making it a unique molecule with interesting chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Nicotinamide Core: The nicotinamide core can be synthesized through a condensation reaction between 2-chloronicotinic acid and methylamine.

    Introduction of the Methylthio Group: The methylthio group is introduced via a nucleophilic substitution reaction using methylthiol and a suitable leaving group.

    Attachment of the Piperidinylsulfonyl Group: The piperidinylsulfonyl group is attached through a sulfonylation reaction, where piperidine reacts with a sulfonyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The piperidinylsulfonyl group can participate in nucleophilic substitution reactions, where the piperidine moiety can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Various nucleophiles like amines, alcohols, or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Substituted derivatives with different nucleophiles.

Scientific Research Applications

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The piperidinylsulfonyl group can enhance the compound’s binding affinity to the target enzyme, while the methylthio group can modulate its chemical reactivity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)benzamide: Similar structure but with a benzamide core instead of nicotinamide.

    N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)pyridine: Similar structure but with a pyridine core.

Uniqueness

N-(2-Methyl-5-(piperidin-1-ylsulfonyl)phenyl)-2-(methylthio)nicotinamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. The presence of both the piperidinylsulfonyl and methylthio groups makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H23N3O3S2

Molecular Weight

405.5 g/mol

IUPAC Name

N-(2-methyl-5-piperidin-1-ylsulfonylphenyl)-2-methylsulfanylpyridine-3-carboxamide

InChI

InChI=1S/C19H23N3O3S2/c1-14-8-9-15(27(24,25)22-11-4-3-5-12-22)13-17(14)21-18(23)16-7-6-10-20-19(16)26-2/h6-10,13H,3-5,11-12H2,1-2H3,(H,21,23)

InChI Key

JWJXPBYJUMYVTC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)NC(=O)C3=C(N=CC=C3)SC

Origin of Product

United States

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